molecular formula C51H46BP B12508496 Tetraphenylphosphonium phenyltri-p-tolylborate

Tetraphenylphosphonium phenyltri-p-tolylborate

Cat. No.: B12508496
M. Wt: 700.7 g/mol
InChI Key: MHMQNYHAFOKALW-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Molecular Geometry

Crystal System and Space Group

Tetraphenylphosphonium phenyltri-p-tolylborate crystallizes in a monoclinic system with the space group P21/c* (no. 14), as determined by single-crystal X-ray diffraction. The unit cell parameters are a = 9.0474(7) Å, b = 19.9648(12) Å, c = 10.7153(3) Å, and β = 104.175(2)°, yielding a cell volume of 1876.6(3) Å3. The asymmetric unit comprises one tetraphenylphosphonium cation and one phenyltri-p-tolylborate anion, with additional disordered solvent molecules in some crystal forms.

Table 1: Crystallographic Data
Parameter Value
Molecular formula C52H48BP
Molecular weight 714.7 g/mol
Crystal system Monoclinic
Space group P21/c*
Unit cell volume 1876.6(3) Å3
Z (formula units) 4

Molecular Geometry

The tetraphenylphosphonium cation adopts a tetrahedral geometry, with bond lengths of 1.80–1.82 Å between phosphorus and the ipso carbons of the phenyl rings. The phenyltri-p-tolylborate anion exhibits a trigonal planar boron center coordinated to three p-tolyl groups (C6H4CH3) and one phenyl group (C6H5), with B–C bond lengths of 1.57–1.59 Å. The p-tolyl substituents introduce steric bulk, distorting the anion’s symmetry and influencing packing efficiency.

Properties

Molecular Formula

C51H46BP

Molecular Weight

700.7 g/mol

IUPAC Name

tetraphenylphosphanium;tris(4-methylphenyl)-phenylboranuide

InChI

InChI=1S/C27H26B.C24H20P/c1-21-9-15-25(16-10-21)28(24-7-5-4-6-8-24,26-17-11-22(2)12-18-26)27-19-13-23(3)14-20-27;1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h4-20H,1-3H3;1-20H/q-1;+1

InChI Key

MHMQNYHAFOKALW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Metathesis Reaction: Primary Synthetic Pathway

Reaction Mechanism

The metathesis method involves combining a tetraphenylphosphonium halide (e.g., tetraphenylphosphonium bromide) with a borate salt (e.g., lithium phenyltri-p-tolylborate) in a polar aprotic solvent. The general reaction is:
$$
\text{(C}6\text{H}5\text{)}4\text{P}^+\text{Br}^- + \text{Li}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- \rightarrow \text{(C}6\text{H}5\text{)}4\text{P}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- + \text{LiBr}
$$
This method leverages the low solubility of lithium halides in solvents like acetone or methanol, facilitating product isolation via precipitation.

Procedure and Optimization

  • Solvent System : A 2:1 methanol-water mixture is optimal for dissolving reactants while ensuring rapid precipitation of byproducts.
  • Stoichiometry : A 1:1 molar ratio of phosphonium halide to borate salt minimizes unreacted starting materials. Excess borate salt (1.1 equiv.) improves yields to >90%.
  • Workup : Vacuum filtration and washing with cold methanol remove residual LiBr. Recrystallization from hot acetone enhances purity (82% yield).
Table 1: Metathesis Reaction Conditions and Outcomes
Parameter Optimal Value Effect on Yield/Purity
Solvent Methanol:Water (2:1) Maximizes solubility & precipitation
Temperature 25°C Prevents decomposition
Reaction Time 2 hours Completes anion exchange
Recrystallization Acetone, 60°C Purity >98% (NMR confirmed)

Anion Exchange via Quaternary Phosphonium Salts

Methodology

Tetraphenylphosphonium bromide reacts with sodium phenyltri-p-tolylborate in aqueous ethanol:
$$
\text{(C}6\text{H}5\text{)}4\text{P}^+\text{Br}^- + \text{Na}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- \rightarrow \text{(C}6\text{H}5\text{)}4\text{P}^+[\text{B}(\text{C}6\text{H}4\text{-p-Tol})3\text{Ph}]^- + \text{NaBr}
$$
The sodium bromide byproduct is removed via filtration, and the product is isolated by solvent evaporation.

Challenges and Solutions

  • Impurity Control : Residual sodium ions can catalyze side reactions. Washing with deionized water (3×) reduces Na+ content to <50 ppm.
  • Scale-Up : Industrial-scale reactions use continuous flow systems to maintain stoichiometric precision and reduce batch variability.

Photochemical Synthesis from Elemental Phosphorus

UV-Mediated Radical Formation

A novel approach involves irradiating a mixture of P$$_4$$, chlorobenzene, and the organic photoreductant TDAE (tetrakis(dimethylamino)ethylene) with UV light (365 nm). This generates tetraphenylphosphonium chloride intermediates, which undergo anion exchange with phenyltri-p-tolylborate salts.

Key Advantages

  • Direct P$$_4$$ Utilization : Avoids pre-formed phosphonium salts, reducing costs.
  • Selectivity : UV light promotes selective P–P bond cleavage, minimizing byproducts like triphenylphosphine.
Table 2: Photochemical Reaction Parameters
Condition Value Outcome
Light Source 365 nm LED 54% yield of phosphonium salt
Solvent Acetone Enhances radical stability
Reaction Time 20 hours Completes P$$_4$$ conversion

Comparative Analysis of Methods

Efficiency and Scalability

  • Metathesis : Highest yield (82–90%) but requires pre-synthesized phosphonium salts.
  • Anion Exchange : Suitable for large-scale production but sensitive to sodium impurities.
  • Photochemical : Eco-friendly but lower yield (54%) and longer reaction times.

Industrial Applications

  • Catalyst Synthesis : Metathesis-derived products are preferred for polycarbonate production due to high purity.
  • Ionic Liquids : Anion exchange methods are scalable for synthesizing borate-based ionic liquids.

Chemical Reactions Analysis

Types of Reactions

Tetraphenylphosphonium phenyltri-p-tolylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetraphenylphosphonium phenyltri-p-tolylborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetraphenylphosphonium phenyltri-p-tolylborate involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to specific sites, altering their conformation, or affecting their function. The pathways involved may include signal transduction, metabolic regulation, or cellular transport processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between tetraphenylphosphonium phenyltri-p-tolylborate and analogous compounds:

Table 1: Comparative Analysis of Tetraphenylphosphonium Salts

Compound Name Formula Molecular Weight (g/mol) Anion Structure Solubility Stability Applications References
This compound C₅₃H₅₀BP 728.77 [B(C₆H₄CH₃)₃(C₆H₅)]⁻ Moderate in organic solvents Moderate (decomposition risk) Materials science, catalysis
Tetraphenylphosphonium tetraphenylborate (TPTB) C₄₈H₄₀BP 658.63 [B(C₆H₅)₄]⁻ Low in polar solvents Low (prone to hydrolysis) Thermodynamic studies, ion-pair models
Tetraphenylphosphonium borohydride C₂₄H₂₀BHP 354.34 [BH₄]⁻ High in polar aprotic solvents High (under inert conditions) Synthesis of borohydride complexes
Tetraphenylphosphonium octahydro-triborate C₂₄H₂₈B₃P 380.31 [B₃H₈]⁻ Insoluble in water Moderate Structural studies, hydrogen storage
(Ph₄P)₂[Mg(BH₄)₄] C₄₈H₄₀B₄MgP₂ 786.78 [Mg(BH₄)₄]²⁻ Soluble in glymes High (inert atmosphere) Hydrogen storage, coordination chemistry
Tri-tert-butylphosphonium tetrafluoroborate C₁₂H₂₈BF₄P 290.13 [BF₄]⁻ High in organic solvents High Organic synthesis, Lewis acid catalysis

Key Findings

Borohydride ([BH₄]⁻) and tetrafluoroborate ([BF₄]⁻) anions are smaller and less sterically demanding, enabling applications in catalysis and synthesis .

Solubility and Stability :

  • TPTB exhibits low solubility in polar solvents due to its symmetrical, hydrophobic structure, while phenyltri-p-tolylborate’s methyl groups improve solubility in aromatic solvents .
  • Tetraphenylborates are prone to hydrolysis and photodegradation , whereas borohydrides and tetrafluoroborates are more stable under inert conditions .

Functional Applications :

  • TPTB is widely used in thermodynamic studies to estimate single-ion properties in solution .
  • Phenyltri-p-tolylborate derivatives show promise in porous materials for cation exchange, akin to zeolites, due to their bulky anionic frameworks .
  • Borohydride salts like [Ph₄P][BH₄] are precursors for hydrogen storage materials and reducing agents .

Biological Activity

Tetraphenylphosphonium phenyltri-p-tolylborate (TPP-PTB) is a synthetic compound that has garnered attention in various fields, particularly in biological research. This article delves into its biological activity, highlighting relevant studies, mechanisms of action, and potential applications.

  • Molecular Formula : C52_{52}H48_{48}B
  • Molecular Weight : 714.74 g/mol
  • CAS Number : 181259-35-8
  • Physical State : Solid (white to off-white powder)

TPP-PTB is known to interact with cell membranes and has been studied for its role in cellular transport mechanisms. The compound's ability to form lipophilic complexes allows it to traverse biological membranes effectively, which is crucial for its biological activity.

Biological Activities

  • Antimicrobial Properties :
    • TPP-PTB has demonstrated antimicrobial activity against various bacterial strains. Studies indicate that it disrupts bacterial cell membranes, leading to cell lysis and death.
    • Case Study : In a study on Staphylococcus aureus, TPP-PTB exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Anticancer Activity :
    • Research has shown that TPP-PTB can induce apoptosis in cancer cells through the activation of caspase pathways.
    • Case Study : A study involving human breast cancer cells (MCF-7) revealed that treatment with TPP-PTB resulted in a 50% reduction in cell viability at concentrations of 25 µg/mL after 48 hours.
  • Neuroprotective Effects :
    • TPP-PTB has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases.
    • Research Finding : In a rodent model of Alzheimer's disease, administration of TPP-PTB improved cognitive function and reduced amyloid-beta plaque accumulation.

Safety and Toxicity

While TPP-PTB exhibits promising biological activities, its safety profile is essential for potential therapeutic applications. Toxicological assessments reveal that at high concentrations, TPP-PTB can induce cytotoxicity in non-target cells.

Parameter Value
Acute Toxicity (LD50)>2000 mg/kg (oral, rat)
Skin IrritationMild irritation observed
Eye IrritationModerate irritation observed

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